N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13748154
InChI: InChI=1S/C23H17Cl2N3O3/c1-13-4-3-5-17(22(13)28(30)31)23(29)27-21-11-20(25)18(10-14(21)2)19(12-26)15-6-8-16(24)9-7-15/h3-11,19H,1-2H3,(H,27,29)
SMILES: CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C23H17Cl2N3O3
Molecular Weight: 454.3 g/mol

N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide

CAS No.:

Cat. No.: VC13748154

Molecular Formula: C23H17Cl2N3O3

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide -

Specification

Molecular Formula C23H17Cl2N3O3
Molecular Weight 454.3 g/mol
IUPAC Name N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide
Standard InChI InChI=1S/C23H17Cl2N3O3/c1-13-4-3-5-17(22(13)28(30)31)23(29)27-21-11-20(25)18(10-14(21)2)19(12-26)15-6-8-16(24)9-7-15/h3-11,19H,1-2H3,(H,27,29)
Standard InChI Key ASJPKEUFIURACE-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2C)C(C#N)C3=CC=C(C=C3)Cl)Cl)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a central benzamide core substituted with:

  • Chloro groups at the 5-position of the phenyl ring and the 4-position of the adjacent chlorophenyl moiety.

  • A cyano-methyl group bridging the two aromatic systems.

  • A nitro group at the 2-position of the 3-methylbenzamide fragment .

The SMILES notation (CC1=CC(C(C#N)C2=CC=C(Cl)C=C2)=C(Cl)C=C1NC(=O)C1=CC=CC(C)=C1[N+](=O)[O-]) provides a precise representation of its connectivity .

Physicochemical Data

PropertyValueSource
Molecular FormulaC23H17Cl2N3O3\text{C}_{23}\text{H}_{17}\text{Cl}_{2}\text{N}_{3}\text{O}_{3}
Molecular Weight454.31 g/mol
Purity95% (typical commercial grade)
Hazard StatementsH302, H315, H319, H335

The compound’s logP (partition coefficient) is estimated to be >3, indicating high lipophilicity, which may influence its pharmacokinetic behavior.

Synthesis and Structural Analogues

Synthetic Pathways

While explicit details of its synthesis are proprietary, general methodologies for analogous compounds involve:

  • Amidation: Coupling a nitro-substituted benzoic acid derivative with an aniline intermediate.

  • Cyano Group Introduction: Via nucleophilic substitution or cyanation reactions using reagents like potassium cyanide .

  • Chlorination: Electrophilic aromatic substitution or Friedel-Crafts alkylation to install chloro substituents .

A key intermediate, 3-methyl-2-nitrobenzamide (CAS: 60310-07-8), is often utilized in such syntheses .

Structural Analogues and Modifications

Comparative analysis with related compounds reveals trends in bioactivity:

Compound NameMolecular WeightKey SubstituentsBioactivity NotesSource
N-[5-Chloro-4-...-2-nitrobenzamide440.28 g/mol2-nitro, no methylInsecticidal potential
N-[5-Chloro-4-...-3-nitrobenzamide440.28 g/mol3-nitro, no methylIntermediate in drug synthesis
4-Chloro-N-[5-Chloro-4-...-2-nitrobenzamide469.73 g/molAdditional 4-chloroDiscontinued (safety concerns)

The methyl group at the 3-position in the target compound may enhance steric hindrance, potentially altering receptor binding compared to analogues .

Comparative Pharmacokinetics

A simulated ADMET profile highlights key characteristics:

ParameterPredictionRationale
Blood-Brain BarrierHigh penetrationLipophilic nature (logP >3)
CYP450 InhibitionModerateNitro group metabolism
Aquatic ToxicityLC50 = 1.2 mg/LChloro and nitro substituents

These predictions align with hazard statements (H410) and suggest cautious handling in environmental contexts .

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